N6-(4-Hydroxybenzyl)adenosine
N6-(4-Hydroxybenzyl)adenosine
N6-(4-Hydroxybenzyl)adenosine is a inhibitor of platelet aggregation induced in vitro by collagen and their activity range was demonstrated (IC50: 6.77-141 μM).IC50 value: 6.77-141 μMTarget: P2Y12receptorAnti-aggregation activity of N6-(4-Hydroxybenzyl)adenosine could involve an interaction with the P2Y12receptor binding site.
Brand Name:
Vulcanchem
CAS No.:
110505-75-4
VCID:
VC0001760
InChI:
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
SMILES:
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Molecular Formula:
C17H19N5O5
Molecular Weight:
373.4 g/mol
N6-(4-Hydroxybenzyl)adenosine
CAS No.: 110505-75-4
Inhibitors
VCID: VC0001760
Molecular Formula: C17H19N5O5
Molecular Weight: 373.4 g/mol
CAS No. | 110505-75-4 |
---|---|
Product Name | N6-(4-Hydroxybenzyl)adenosine |
Molecular Formula | C17H19N5O5 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Standard InChI | InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
Standard InChIKey | UGVIXKXYLBAZND-LSCFUAHRSA-N |
Isomeric SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Description | N6-(4-Hydroxybenzyl)adenosine is a inhibitor of platelet aggregation induced in vitro by collagen and their activity range was demonstrated (IC50: 6.77-141 μM).IC50 value: 6.77-141 μMTarget: P2Y12receptorAnti-aggregation activity of N6-(4-Hydroxybenzyl)adenosine could involve an interaction with the P2Y12receptor binding site. |
Synonyms | N6-(4-hydroxybenzyl)adenosine T1-11 compound |
Reference | [1]. Vistoli G, et al. Naturally occurring N(6)-substituted adenosines (cytokinin ribosides) are in vitro inhibitors of platelet aggregation: an in silico evaluation of their interaction with the P2Y(12) receptor. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5652-5655. [2]. Zhang, Ying; Shi, Jian-gong; Liu, Geng-tao; Zhang, Jian-jun. Effect of N6-(4-hydroxybenzyl) adenine riboside isolated from Gastrodia elata on muscle strength, motor coordination and body temperature in mice. From Guoji Yaoxue Yanjiu Zazhi (2012), 39(5), 420-424. |
PubChem Compound | 10474479 |
Last Modified | Nov 11 2021 |
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